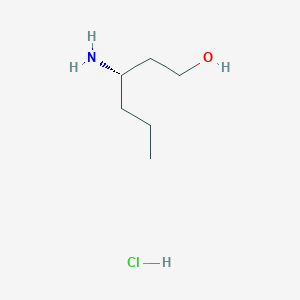

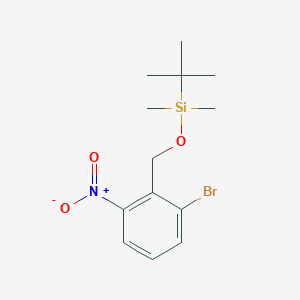

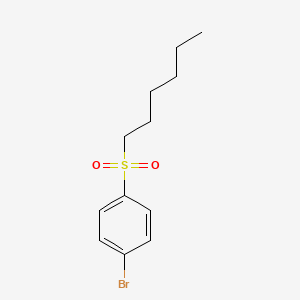

![molecular formula C6H4BrCl2N3 B1401586 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 933034-89-0](/img/structure/B1401586.png)

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

Overview

Description

“8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride” is an organic chemical synthesis intermediate . It is a yellow solid and slightly soluble in water .

Synthesis Analysis

The synthesis of “this compound” involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3Cl (10 mol %) in DMSO at 100°C (24 hours). This method gives the corresponding C-6 aminated products in excellent isolated yields (79–98%; average yield = 92%) .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H4BrCl2N3 . The InChI code is 1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H . The Canonical SMILES is C1=CN2C(=N1)C(=CC(=N2)Cl)Br .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 268.93 . It is a yellow solid and slightly soluble in water . The exact mass is 230.91989 g/mol . The topological polar surface area is 30.2 Ų .

Scientific Research Applications

Direct Arylation and Synthesis of Derivatives

The compound 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride and its derivatives have been utilized in organic synthesis, particularly in direct arylation processes. Akkaoui et al. (2010) demonstrated the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine, achieving various (hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This methodology was extended to the synthesis of di- and trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step process, showcasing the compound's versatility in organic synthesis (Akkaoui et al., 2010).

Kinase Inhibitory Activity

Ishimoto et al. (2013) focused on the streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, noting their role as selective kinase inhibitors, particularly for vascular endothelial growth factor receptor (VEGFR) 2 kinase. This research highlights the compound's potential in therapeutic contexts, such as in the treatment of diseases involving aberrant kinase activity (Ishimoto et al., 2013).

Antimicrobial and Antimalarial Activities

Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety, testing them for antimicrobial, antifungal, and antimalarial activities. The derivatives were synthesized via a series of reactions involving 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine, highlighting the compound's potential in developing new therapeutic agents (Bhatt et al., 2016).

Radiolabeling for Receptor Studies

Katsifis et al. (2004) synthesized [123I]iodine-labeled imidazo[1,2-b]pyridazines as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT (Single Photon Emission Computed Tomography). This work is significant in the context of medical imaging and understanding receptor functions in vivo (Katsifis et al., 2004).

Antiviral Activity

Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines and tested them for antiviral activity. Specifically, certain compounds exhibited potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro, illustrating the compound's potential in antiviral drug development (Galtier et al., 2003).

Future Directions

The future directions for “8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride” could involve further exploration of its potential uses in organic synthesis and the development of new synthetic methods . Additionally, more research could be conducted to understand its mechanism of action and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride are currently under investigation. As a unique chemical compound, it may interact with various biological targets, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under study. As research progresses, more information about its effects will become available .

Properties

IUPAC Name |

8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJJRUBYJAUYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855745 | |

| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933034-89-0 | |

| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.